2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride
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Overview
Description
2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride is a chemical compound with the molecular formula C₉H₅Cl₅N₂. This compound is known for its unique structure, which includes multiple chlorine atoms and a phenyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with aniline in the presence of a chlorinating agent. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted amides, while oxidation reactions can produce corresponding acids or ketones.
Scientific Research Applications
2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride has several scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride involves its interaction with nucleophiles, leading to the formation of various products. The molecular targets include functional groups such as amines and alcohols, which react with the chlorine atoms in the compound. The pathways involved in these reactions are typically nucleophilic substitution and addition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar reactivity but different applications.
Trichloroacetonitrile: Used as a precursor in the synthesis of 2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride.
Chloral Hydrate: Another trichlorinated compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its multiple chlorine atoms and phenyl group make it a versatile reagent in organic synthesis and other scientific applications.
Properties
CAS No. |
95969-94-1 |
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Molecular Formula |
C9H5Cl5N2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(C-chloro-N-phenylcarbonimidoyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H5Cl5N2/c10-7(9(12,13)14)16-8(11)15-6-4-2-1-3-5-6/h1-5H |
InChI Key |
MHEMBJFADPDXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N=C(C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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